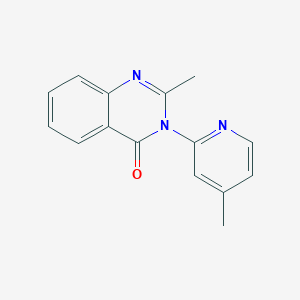![molecular formula C15H15N5O B292949 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a pyrazole-based compound that has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific proteins and enzymes in the body. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been found to inhibit the activity of certain proteins, such as p53 and NF-kappaB, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to protect neurons from oxidative stress and neurotoxicity, which are associated with the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments has several advantages, including its high potency, specificity, and selectivity for certain enzymes and proteins. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile is also stable under various conditions, making it suitable for use in a wide range of experiments. However, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments also has limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the study of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, including the optimization of its synthesis method to produce higher yields of the compound. Further studies are needed to investigate the potential use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The development of new derivatives of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile with improved properties is also an area of future research. Additionally, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile as a fluorescent probe for the detection of metal ions has potential applications in various fields, including environmental monitoring and biomedical imaging.
Méthodes De Synthèse
The synthesis of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction between 4-morpholinylbenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate. This reaction leads to the formation of the intermediate compound, which is then treated with hydrazine hydrate to obtain the final product, 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile. The synthesis method of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been optimized to produce high yields of the compound, which is essential for its use in scientific research.
Applications De Recherche Scientifique
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C15H15N5O |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5-[(E)-morpholin-4-ylmethylideneamino]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N5O/c16-10-13-11-18-20(14-4-2-1-3-5-14)15(13)17-12-19-6-8-21-9-7-19/h1-5,11-12H,6-9H2/b17-12+ |
Clé InChI |
JNKAEZHVEALICS-SFQUDFHCSA-N |
SMILES isomérique |
C1COCCN1/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES canonique |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)